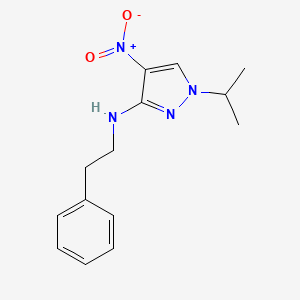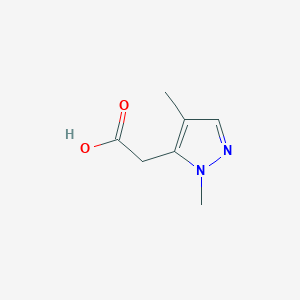
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one binds to the active site of BTK and inhibits its enzymatic activity. This leads to inhibition of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one has been shown to induce apoptosis (programmed cell death) in B-cells, as well as inhibit cell proliferation and migration. In addition, 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one has been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is its specificity for BTK, which reduces the risk of off-target effects. In addition, 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one has shown good pharmacokinetic properties, including oral bioavailability and good tissue penetration. However, one limitation of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is its potential for drug resistance, which has been observed in some preclinical studies.
Orientations Futures
There are several potential future directions for the development of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one. One possibility is to investigate the combination of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one with other anti-cancer agents, such as venetoclax, to enhance its efficacy. Another direction is to investigate the use of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance anti-tumor immune responses. Finally, further studies are needed to investigate the potential for drug resistance and to develop strategies to overcome this limitation.
Conclusion
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a promising small molecule inhibitor that targets BTK and has shown potential as a treatment for B-cell malignancies. Its specificity for BTK and good pharmacokinetic properties make it an attractive candidate for further development. However, further studies are needed to fully understand its mechanism of action, as well as its potential advantages and limitations.
Méthodes De Synthèse
The synthesis of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one involves several steps, starting with the synthesis of the thiazole ring and the piperazine ring. The two rings are then coupled together using a carbonyl linker to form the final product. The synthesis of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one has been described in detail in several publications, including a patent application by Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is effective in reducing tumor growth in mouse models of CLL and NHL.
Propriétés
IUPAC Name |
3-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-22(2,3)18-14-29-19(23-18)13-24-8-10-25(11-9-24)20(26)16-12-15-6-4-5-7-17(15)28-21(16)27/h4-7,12,14H,8-11,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJOYPYPNBHETK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2390615.png)
![6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole](/img/structure/B2390617.png)
![1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B2390618.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclopropanesulfonamide](/img/structure/B2390621.png)


![(2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoic acid](/img/structure/B2390627.png)
![Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2390628.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2390631.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2390632.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2390634.png)
